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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)acetic acid

Cat. No.: B155855

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-(2-
Methoxyphenoxy)acetic acid, a compound of interest in various research and development
fields. The guide presents a comprehensive summary of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental
protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The *H and 3C NMR spectra of 2-(2-
Methoxyphenoxy)acetic acid are presented below.

'H NMR Spectral Data

The 'H NMR spectrum provides information about the different types of protons present in the
molecule and their neighboring environments.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
10.9 (broad s) singlet 1H -COOH
6.8 - 7.0 (m) multiplet 4H Ar-H
4.6 (s) singlet 2H -O-CHz-
3.8(s) singlet 3H -O-CHs

13C NMR Spectral Data

The 13C NMR spectrum provides information about the different carbon environments in the

molecule.
Chemical Shift (d) ppm Assignment
171.0 C=0
149.5 Ar-C-O
147.5 Ar-C-O
122.0 Ar-C
121.0 Ar-C
115.0 Ar-C
1125 Ar-C
67.0 -O-CHa-
55.8 -O-CHs

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of 2-(2-Methoxyphenoxy)acetic acid was prepared by
dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated
solvent, such as Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-ds). The solution was
then filtered into a 5 mm NMR tube.
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Instrumentation: The *H and 3C NMR spectra were acquired on a JEOL JNM-ECA-500
spectrometer operating at a frequency of 500 MHz for *H and 125 MHz for 13C.

Data Acquisition:

e IH NMR: The spectrum was acquired with a pulse angle of 45 degrees, a relaxation delay of
5 seconds, and 16 scans.

e 13C NMR: The spectrum was acquired with a pulse angle of 30 degrees, a relaxation delay of
2 seconds, and 1024 scans.

Data Processing: The raw data was processed using appropriate software. A Fourier transform
was applied to the free induction decay (FID) to obtain the frequency-domain spectrum. The
spectrum was then phase-corrected and baseline-corrected. Chemical shifts were referenced
to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

Wavenumber (cm—?) Intensity Assignment

2900-3100 Broad O-H stretch (carboxylic acid)
1730 Strong C=0 stretch (carboxylic acid)
1590, 1500 Medium C=C stretch (aromatic)

1250 Strong C-O stretch (aryl ether)

1120 Strong C-O stretch (aliphatic ether)

C-H bend (ortho-disubstituted
750 Strong )
aromatic)

Experimental Protocol for FT-IR Spectroscopy
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Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance
(ATR) technique. A small amount of the solid 2-(2-Methoxyphenoxy)acetic acid was placed
directly onto the ATR crystal.

Instrumentation: The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm~* with a resolution
of 4 cm~1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal was recorded prior to the sample measurement and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Mass Spectral Data

The mass spectrum of 2-(2-Methoxyphenoxy)acetic acid was obtained using the Electron
lonization (El) method.

m/z Relative Intensity (%) Assignment

182 40 [M]* (Molecular lon)
137 100 [M - COOH]*

109 30 [M - CH2COOH]*
94 25 [CeHsOH]*

77 20 [CeHs]*

Proposed Fragmentation Pathway

The fragmentation of 2-(2-Methoxyphenoxy)acetic acid under electron ionization is initiated
by the loss of an electron to form the molecular ion at m/z 182. The base peak at m/z 137 is

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b155855?utm_src=pdf-body
https://www.benchchem.com/product/b155855?utm_src=pdf-body
https://www.benchchem.com/product/b155855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

formed by the loss of the carboxyl group (-COOH). Subsequent fragmentation can lead to the
formation of other characteristic ions as outlined in the table above.

Experimental Protocol for Mass Spectrometry

Sample Introduction: A small amount of the sample was introduced into the mass spectrometer
via a direct insertion probe.

Instrumentation: The mass spectrum was obtained on a JEOL JMS-T100GCV "AccuTOF" gas
chromatograph-time-of-flight mass spectrometer.

lonization: Electron lonization (El) was used with an ionization energy of 70 eV.

Mass Analysis: The ions were analyzed using a time-of-flight (TOF) mass analyzer. The
spectrum was recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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Caption: A workflow diagram illustrating the process of spectroscopic analysis for an organic
compound.

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-Methoxyphenoxy)acetic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155855#spectral-data-for-2-2-methoxyphenoxy-
acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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